molecular formula C26H21N3OS B2758932 4-(benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 442879-03-0

4-(benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2758932
CAS No.: 442879-03-0
M. Wt: 423.53
InChI Key: AXXCWTZVESYSEQ-UHFFFAOYSA-N
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Description

4-(benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound belonging to the pyrrolopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core substituted with benzylthio, methoxyphenyl, and phenyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrimidine derivatives with suitable electrophiles.

    Substitution Reactions: Introduction of the benzylthio group can be performed via nucleophilic substitution reactions using benzylthiol and appropriate leaving groups.

    Aromatic Substitution: The methoxyphenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions, often using halogenated precursors and palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts such as palladium or copper complexes to facilitate cross-coupling reactions.

    Reaction Conditions: Optimizing temperature, solvent, and reaction time to maximize yield.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium on carbon, copper iodide for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the benzylthio group.

    Amines: From reduction of nitro groups.

    Substituted Aromatics: From various substitution reactions on the aromatic rings.

Scientific Research Applications

4-(benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.

    Pathways Involved: Inhibition of kinase activity, modulation of receptor binding, and interference with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzylthio)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 4-(benzylthio)-7-(4-nitrophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 4-(benzylthio)-7-(4-hydroxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

4-(benzylthio)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This methoxy group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in therapeutic applications.

Properties

IUPAC Name

4-benzylsulfanyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3OS/c1-30-22-14-12-21(13-15-22)29-16-23(20-10-6-3-7-11-20)24-25(29)27-18-28-26(24)31-17-19-8-4-2-5-9-19/h2-16,18H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXCWTZVESYSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3SCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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